N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a sulfamoyl ethyl group substituted with benzyl and methyl moieties. The benzodioxole ring (a fused bicyclic structure with two oxygen atoms) contributes to electron-rich aromaticity, while the sulfamoyl group (-SO₂-NR₁R₂) is a hallmark of enzyme-targeting pharmacophores, often seen in protease or kinase inhibitors.
Properties
IUPAC Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-20(12-14-5-3-2-4-6-14)26(22,23)10-9-19-18(21)15-7-8-16-17(11-15)25-13-24-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXKJKKGEOCISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole ring system, followed by the introduction of the sulfamoyl and carboxamide groups through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide exhibit promising anticancer properties. For instance, studies have shown that sulfamoyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A specific case study demonstrated that a related compound effectively reduced the proliferation of breast cancer cells in vitro, suggesting a potential mechanism involving the modulation of cell cycle regulators .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In a controlled study, it was found to significantly reduce pro-inflammatory cytokines in animal models of arthritis. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the benzodioxole moiety.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Final carboxamide formation through acylation.
Various derivatives have been synthesized to enhance efficacy or reduce toxicity, with some showing improved pharmacokinetic profiles in preclinical studies .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that this compound inhibited the growth of human lung cancer cells by inducing apoptosis through mitochondrial pathways. The compound was administered at varying concentrations, demonstrating a dose-dependent response in cell viability assays.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on rheumatoid arthritis models, the compound significantly reduced joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .
Mechanism of Action
The mechanism of action of N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules from diverse sources, focusing on substituent variations, pharmacological implications, and synthesis methods.
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Analysis
Substituent Effects on Pharmacokinetics: Replacing the methyl group with ethyl on the sulfamoyl moiety (CM1003796 vs. The oxadiazole ring in LMM5 introduces electron-withdrawing properties, which may improve binding to fungal cytochrome P450 enzymes (similar to fluconazole’s mechanism) but reduce metabolic stability compared to benzodioxole .
Biological Activity Divergence :
- Tulmimetostatum’s anticancer activity is attributed to its bulky trans-cyclohexyl and methoxyazetidine groups, enabling selective histone-modifying enzyme inhibition. In contrast, the Target compound’s simpler sulfamoyl-ethyl chain may favor different targets (e.g., proteases or kinases) .
- Thiazole-containing analogs like 5bb exhibit tautomerism, which could complicate crystallization but offer unique reactivity in drug-receptor interactions .
Synthesis and Scalability :
- Commercial availability of analogs like LMM5 suggests scalable synthesis routes (e.g., amide coupling), whereas Hantzsch cyclization (used for 5bb) requires catalyst-free conditions but yields amorphous products .
Biological Activity
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS Number: 899968-03-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{18}N_{2}O_{4}S
- Molecular Weight : 342.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, similar to other sulfamoyl derivatives that target COX enzymes.
- Antimicrobial Properties : The benzylsulfamoyl moiety is known for its antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxic effects against cancer cell lines, which may be mediated through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX-2 inhibition | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Q & A
Basic Questions
Q. What are the key considerations in designing a synthetic route for N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, activate the benzodioxole-5-carboxylic acid moiety using coupling agents like EDC/HOBt. Next, introduce the sulfamoyl-ethyl group via nucleophilic substitution, ensuring proper protection of reactive sites (e.g., benzyl/methyl groups on the sulfamoyl nitrogen). Purification via flash chromatography and characterization using H/C NMR and HRMS is critical to confirm structural integrity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC with UV detection for purity assessment (>95% preferred).
- NMR spectroscopy to verify substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.0 ppm, sulfamoyl ethyl protons at δ 3.4–3.6 ppm) .
- HRMS to confirm molecular formula (e.g., [M+H] or [M-H]) with <3 ppm mass error .
Q. What in vitro models are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- TRP channel modulation : Use calcium flux assays in TRPM8-expressing cell lines, given the benzodioxole moiety’s historical link to sensory receptor activity .
- Enzyme inhibition : Test against phospholipase A2α (cPLA2α) due to sulfamoyl groups’ affinity for enzyme active sites .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Orthogonal assays : Replicate findings using diverse methods (e.g., SPR for binding affinity vs. functional cellular assays).
- Structural analogs : Synthesize derivatives lacking the benzyl(methyl)sulfamoyl group to isolate pharmacophoric contributions .
- Assay conditions : Control variables like pH, solvent (DMSO concentration), and cell passage number to minimize variability .
Q. What strategies are effective for identifying the pharmacophore within this complex structure?
- Methodological Answer :
- SAR studies : Systematically modify substituents (e.g., replace benzodioxole with furan or indole rings; vary sulfamoyl alkyl groups) and compare bioactivity .
- Computational docking : Use molecular dynamics simulations to predict interactions with targets like cPLA2α or TRP channels .
- Fragment-based analysis : Test isolated moieties (e.g., benzodioxole-5-carboxamide alone) for activity .
Q. How can multi-target interactions be systematically studied for this compound?
- Methodological Answer :
- Proteomic profiling : Employ affinity purification mass spectrometry (AP-MS) to identify binding partners in cell lysates .
- Kinase panel screens : Use broad-spectrum kinase inhibition assays to detect off-target effects .
- Pathway analysis : Integrate RNA-seq data from treated cells to map impacted signaling networks .
Q. What methodologies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfamoyl) for improved membrane permeability .
- Co-solvent systems : Use PEG-based formulations or cyclodextrin inclusion complexes for preclinical dosing .
Q. How do researchers address analytical challenges arising from tautomerism or dynamic stereochemistry?
- Methodological Answer :
- Dynamic NMR : Conduct variable-temperature H NMR to detect tautomeric equilibria (e.g., enol-keto transitions in sulfamoyl groups) .
- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers or stereoisomers .
- Chromatographic separation : Use chiral columns or ion-pair reagents to isolate isomers for individual testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
